molecular formula C12H13N5O3S B12927995 2-(4-Methylphenylsulfonamido)-N-(1,2,4-triazin-3-yl)acetamide CAS No. 138598-40-0

2-(4-Methylphenylsulfonamido)-N-(1,2,4-triazin-3-yl)acetamide

Cat. No.: B12927995
CAS No.: 138598-40-0
M. Wt: 307.33 g/mol
InChI Key: FUDPNNAKXWOYIW-UHFFFAOYSA-N
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Description

2-(4-Methylphenylsulfonamido)-N-(1,2,4-triazin-3-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides and triazines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenylsulfonamido)-N-(1,2,4-triazin-3-yl)acetamide typically involves the reaction of 4-methylbenzenesulfonamide with a triazine derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenylsulfonamido)-N-(1,2,4-triazin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution may introduce new functional groups into the triazine ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenylsulfonamido)-N-(1,2,4-triazin-3-yl)acetamide involves its interaction with specific molecular targets. The sulfonamide group may bind to enzymes or receptors, inhibiting their activity. The triazine ring can interact with nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antimicrobial properties.

    Atrazine: A triazine herbicide used in agriculture.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

Uniqueness

2-(4-Methylphenylsulfonamido)-N-(1,2,4-triazin-3-yl)acetamide is unique due to its combination of sulfonamide and triazine moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

138598-40-0

Molecular Formula

C12H13N5O3S

Molecular Weight

307.33 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-N-(1,2,4-triazin-3-yl)acetamide

InChI

InChI=1S/C12H13N5O3S/c1-9-2-4-10(5-3-9)21(19,20)15-8-11(18)16-12-13-6-7-14-17-12/h2-7,15H,8H2,1H3,(H,13,16,17,18)

InChI Key

FUDPNNAKXWOYIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=NC=CN=N2

Origin of Product

United States

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